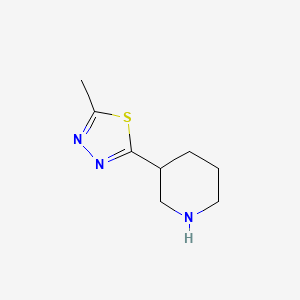

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

Overview

Description

“3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is a chemical compound with the IUPAC name 2-methyl-5-(piperidin-3-yl)-1,3,4-thiadiazole hydrochloride . It has a molecular weight of 219.74 .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include “this compound”, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 219.74 .Scientific Research Applications

Synthesis and Biological Activity

- A series of compounds, including those with structures related to 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine, have been synthesized and evaluated for leishmanicidal activity against Leishmania major. These compounds exhibited better activity than the reference drug, highlighting their potential in treating leishmaniasis (Foroumadi et al., 2005).

- Novel scaffolds including Thiadiazolyl Piperidine were synthesized from biologically active stearic acid. These compounds showed antimicrobial activities against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Abdelmajeid et al., 2017).

- Research on 4-thiazolidinone-, pyridine-, and piperazine-based conjugates has shown significant antiproliferative effects on human leukemic cells. This indicates the therapeutic potential of these compounds in cancer treatment (Sharath Kumar et al., 2014).

Development of Antagonists and Agents

- Piperidinopiperidine thiadiazoles have been evaluated as new leads for histamine H3 receptor antagonists, showing promising results in reducing non-fasting glucose levels in diabetic mice models. This suggests their utility in diabetes treatment (Rao et al., 2012).

- A study on CXCR3 antagonists identified a 5-(piperidin-4-yl)amino-1,2,4-thiadiazole derivative with good potency and oral bioavailability in mice, pointing towards its potential in treating diseases mediated by the CXCR3 receptor (Watson et al., 2007).

Structural and Mechanistic Studies

- Structural analysis of a compound closely related to this compound revealed its distorted boat conformation and the potential for forming hydrogen-bonded networks, providing insights into its chemical behavior and potential applications (Ganesan et al., 2013).

Future Directions

The future directions for “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of new, effective drugs and anticancer strategies is a continuous process, and the modification of the structure of known derivatives with documented activity is one of the methods of searching for new compounds .

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad range of biological activities . They have been found to exhibit antimicrobial properties , suggesting they may target bacterial cells. Additionally, some 1,3,4-thiadiazole derivatives have shown anticancer activity , indicating potential targets within cancer cells.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , which could explain the antimicrobial and anticancer activities of these compounds.

Biochemical Pathways

Given the potential disruption of dna replication processes , it’s likely that this compound affects pathways related to cell division and growth. In bacteria, this could lead to inhibited growth and reproduction, while in cancer cells, it could potentially slow or stop tumor growth.

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives, this compound may result in inhibited growth and reproduction in bacterial cells and potentially slowed or stopped tumor growth in cancer cells .

properties

IUPAC Name |

2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOWKTCTHGQHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670539 | |

| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933705-14-7 | |

| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1519646.png)

![2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B1519648.png)

![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)

![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)

![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)